Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-
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Overview
Description
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclohexyl group, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent addition of the substituents. Common synthetic routes include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups to the benzene ring using alkyl halides and a Lewis acid catalyst such as AlCl₃.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes, optimized for yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can yield alcohols.
Scientific Research Applications
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
647862-67-7 |
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Molecular Formula |
C22H24O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(1S)-1-cyclohexyl-3-phenylprop-2-ynyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H24O/c1-23-21-15-13-20(14-16-21)22(19-10-6-3-7-11-19)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,13-16,19,22H,3,6-7,10-11H2,1H3/t22-/m0/s1 |
InChI Key |
IICRAFCXVWETRB-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C#CC2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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